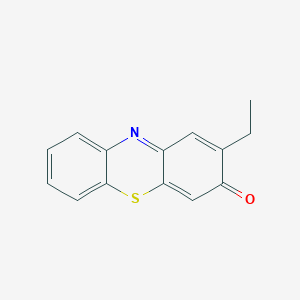

2-Ethyl-3H-phenothiazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

62580-75-0 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-ethylphenothiazin-3-one |

InChI |

InChI=1S/C14H11NOS/c1-2-9-7-11-14(8-12(9)16)17-13-6-4-3-5-10(13)15-11/h3-8H,2H2,1H3 |

InChI Key |

WGJCLJPOABAJIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=NC3=CC=CC=C3SC2=CC1=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3h Phenothiazin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 2-Ethyl-3H-phenothiazin-3-one, a combination of one-dimensional and two-dimensional NMR techniques is required for a complete structural assignment.

Proton (1H) NMR Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to the ethyl substituent and the aromatic protons on the phenothiazinone core.

Ethyl Group Protons: The ethyl group at the C-2 position would produce two characteristic signals. The methyl (-CH₃) protons are expected to appear as a triplet in the upfield region (approximately δ 1.2-1.4 ppm). The adjacent methylene (B1212753) (-CH₂-) protons would appear as a quartet further downfield (approximately δ 2.6-2.8 ppm) due to the deshielding effect of the aromatic ring. The coupling between these two groups (a ³JHH coupling constant of around 7 Hz) gives rise to their respective triplet and quartet splitting patterns.

Aromatic Protons: The phenothiazinone core contains six aromatic protons. Due to the asymmetric substitution, these protons are chemically non-equivalent and would produce a complex series of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the electronic environment and spatial relationships of each proton. For instance, the proton at C-1, being adjacent to both the ethyl group and the carbonyl-containing ring, would experience a unique electronic environment compared to the protons on the unsubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet (t) | Coupled to the adjacent -CH₂- group. |

| -CH₂-CH₃ | ~ 2.6 - 2.8 | Quartet (q) | Coupled to the -CH₃ group and deshielded by the aromatic ring. |

| Aromatic Protons (H-1, H-4 to H-9) | ~ 7.0 - 8.0 | Multiplets (m) | Complex splitting due to multiple spin-spin couplings in the aromatic systems. |

Carbon-13 (13C) NMR for Carbon Skeleton Analysis and Electronic Structure

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, with a molecular formula of C₁₄H₁₁NOS, fourteen distinct carbon signals are expected, assuming no accidental overlap.

Carbonyl Carbon: The most downfield signal in the spectrum is attributed to the ketone carbonyl carbon (C-3), typically appearing in the δ 180-185 ppm range for a conjugated system.

Aromatic and Olefinic Carbons: The twelve carbons of the phenothiazinone ring system are expected to resonate in the δ 115-150 ppm region. The chemical shifts are influenced by the attached heteroatoms (N, S) and the substituents (ethyl group, carbonyl). Carbons directly attached to nitrogen or sulfur, as well as C-2 and C-4a, would show distinct shifts reflecting the electronic structure of the heterocyclic core.

Ethyl Group Carbons: The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum. The methyl carbon (-CH₃) would be found at approximately δ 12-16 ppm, while the methylene carbon (-CH₂) would be further downfield, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C-3) | ~ 180 - 185 | Conjugated ketone carbonyl, typically the most downfield signal. |

| Aromatic & Olefinic Carbons | ~ 115 - 150 | Includes carbons of both benzene rings and the central thiazine (B8601807) ring. |

| -CH₂-CH₃ | ~ 25 - 30 | Aliphatic methylene carbon. |

| -CH₂-CH₃ | ~ 12 - 16 | Aliphatic methyl carbon, typically the most upfield signal. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DNOE) for Structural Assignment

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the precise connectivity and spatial arrangement of atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak between the methyl triplet and the methylene quartet of the ethyl group would confirm their connectivity. It would also help trace the coupling network among the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals and assign each aromatic proton to its specific carbon atom.

From the methylene (-CH₂-) protons of the ethyl group to the aromatic carbons C-1, C-2, and C-3, confirming the position of the ethyl group.

From the H-1 and H-4 protons to the carbonyl carbon (C-3), confirming the structure of the quinone-imine ring.

DNOE (Differential Nuclear Overhauser Effect) or NOESY: These experiments identify protons that are close in space, regardless of their bonding. A NOE enhancement between the methylene protons of the ethyl group and the H-1 proton would provide definitive proof of the 2-ethyl substitution pattern.

Nitrogen-15 (15N) NMR for Heteroatom Characterization

¹⁵N NMR spectroscopy, although less common, provides direct information about the nitrogen atom's chemical environment. For this compound, the nitrogen atom is part of a conjugated imine system within the central ring. The ¹⁵N chemical shift for such an environment is expected to be in the range of δ 230-330 ppm (relative to nitromethane), which is characteristic of imine-like nitrogens. science-and-fun.de This measurement would confirm the electronic state and hybridization of the nitrogen heteroatom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₁NOS), the exact molecular weight is 241.0585 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 241. The stability of the aromatic system would likely make this a relatively intense peak. Key fragmentation pathways would include:

Loss of the Ethyl Group: A common fragmentation would be the cleavage of the benzylic C-C bond, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment ion at m/z 212 ([M-29]⁺).

Loss of Carbon Monoxide: Following or preceding other fragmentations, the loss of a neutral carbon monoxide (CO) molecule from the ketone group would produce a fragment at [M-28]⁺.

Cleavage of the Heterocyclic Ring: The phenothiazine (B1677639) core can undergo characteristic ring cleavages, although the specific pathways can be complex.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 241 | [C₁₄H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 213 | [M - CO]⁺˙ | Loss of carbon monoxide. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. clockss.org The IR spectrum of this compound would display several characteristic absorption bands.

C=O Stretching: A strong, sharp absorption band corresponding to the conjugated ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹.

C=N and C=C Stretching: The imine (C=N) and aromatic carbon-carbon (C=C) double bond stretching vibrations would appear as multiple bands of varying intensity in the 1450-1640 cm⁻¹ region. The C=N stretch may overlap with the C=C absorptions.

C-H Stretching: Aromatic C-H stretching vibrations would cause weak to medium bands to appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The aliphatic C-H stretching vibrations of the ethyl group would be observed as medium to strong bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong |

| C=N / Aromatic C=C Stretches | 1450 - 1640 | Medium-Variable |

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Electrochemical Characterization (e.g., Cyclic Voltammetry, Oxidation Potentials)

Research on related compounds, such as other 2-substituted-3H-phenothiazin-3-ones and N-ethylphenothiazine derivatives, exists but does not provide the specific data for the target molecule. Adhering to the principles of scientific accuracy and the strict constraints of the request to focus solely on this compound, the article cannot be generated.

Computational and Theoretical Investigations of 2 Ethyl 3h Phenothiazin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) has become a popular quantum chemical method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For phenothiazine (B1677639) derivatives, DFT methods, particularly with functionals like B3LYP, have been successfully used to predict their unique non-planar, butterfly-like structure. nih.govresearchgate.netmdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Phenothiazine Core Calculated by DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Length of the carbon-sulfur bonds in the central ring | ~ 1.77 Å |

| C-N Bond Length | Length of the carbon-nitrogen bonds in the central ring | ~ 1.41 Å |

| C-C Bond Length | Average length of carbon-carbon bonds in benzene (B151609) rings | ~ 1.40 Å |

| ∠C-S-C | Bond angle around the sulfur atom in the central ring | ~ 98° |

| ∠C-N-C | Bond angle around the nitrogen atom in the central ring | ~ 124° |

Note: The values in this table are representative examples based on DFT calculations of related phenothiazine structures and are intended for illustrative purposes.

To understand the interaction of molecules with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the energies of electronic excited states. nih.gov The results from TD-DFT calculations can be directly correlated with experimental UV-Visible absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strength). youtube.com

For 2-Ethyl-3H-phenothiazin-3-one, TD-DFT would identify the key electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com Analysis of these transitions helps to characterize the nature of the absorption bands, for instance, whether they are π→π* or n→π* transitions. This information is vital for understanding the photophysical properties of the compound. Studies on similar phenothiazine derivatives have used TD-DFT to successfully interpret their absorption and emission spectra. nih.gov

Table 2: Illustrative TD-DFT Results for Electronic Transitions in a Phenothiazine Derivative

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 568 | 0.12 | HOMO → LUMO (95%) |

| S₀ → S₂ | 450 | 0.08 | HOMO-1 → LUMO (88%) |

Note: This table presents hypothetical data based on TD-DFT calculations for related phenothiazine compounds to illustrate the type of information obtained. nih.gov

Semi-empirical methods are a class of quantum calculation techniques that use parameters derived from experimental data to simplify the complex equations of ab initio methods like Hartree-Fock. uni-muenchen.de This simplification makes them computationally much faster, allowing for the study of larger molecular systems. researchgate.net Methods like CNDO (Complete Neglect of Differential Overlap) and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) are based on the zero-differential overlap approximation. uni-muenchen.dewikipedia.org

While generally less accurate than DFT, semi-empirical methods can provide valuable qualitative insights. researchgate.net The CNDO/2 method, for example, has been shown to yield good results for properties like partial atomic charges and molecular dipole moments. wikipedia.orgjlu.edu.cn These methods can also be used to calculate eigenvalues for the HOMO and LUMO. wikipedia.org For a molecule like this compound, these faster methods could be used for initial screening of electronic properties before undertaking more computationally expensive DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are crucial because they are the primary participants in chemical reactions and electronic transitions. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive and easily excitable. wikipedia.org The energies and spatial distributions of the HOMO and LUMO for this compound can be calculated using DFT or semi-empirical methods to predict its reactivity hotspots.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.50 | Electron-donating ability (nucleophilicity) |

| LUMO | -2.10 | Electron-accepting ability (electrophilicity) |

Note: These energy values are illustrative and represent typical results obtained from DFT calculations on organic molecules.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling techniques explore the dynamic and structural possibilities of a molecule, such as its different shapes (conformations) and alternative bonding arrangements (tautomers).

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com The phenothiazine ring system is known for its non-planar "butterfly" conformation, and computational studies can map the energy landscape of its flexing. nih.gov For this compound, conformational analysis would also investigate the rotational freedom of the ethyl group at the 2-position, identifying the most stable rotamers.

Tautomerism involves isomers that differ in the position of a proton and a double bond. The "3-one" in the name of this compound indicates a keto group at the 3-position. This structure can potentially exist in equilibrium with its enol tautomer (2-Ethyl-phenothiazin-3-ol). Computational methods can be used to perform a thorough analysis of all possible tautomers and conformers. nih.gov By calculating the relative energies of the keto and enol forms, it is possible to predict which tautomer is more stable and therefore more abundant under equilibrium conditions.

Based on a comprehensive review of available scientific literature, it is not possible to provide the requested detailed analysis on the specific chemical compound “this compound” according to the outlined computational and theoretical investigation points.

Extensive searches for data pertaining to the electron density distribution, charge transfer characteristics, molecular docking studies, and predictive pharmacokinetic modeling of this compound did not yield any specific research findings. While the broader class of phenothiazines is the subject of numerous computational studies, the scientific community has not published specific data for this particular derivative in the areas requested.

Therefore, the following sections of the article cannot be generated:

In Silico Prediction of Interaction Profiles

Predictive Pharmacokinetic Properties Modeling

Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy. Further research on this specific compound is needed before a detailed computational and theoretical profile can be compiled.

Structure Activity Relationship Sar Studies for Phenothiazin 3 One Derivatives

Impact of Substituents on Core Phenothiazinone Activity

The activity of the phenothiazin-3-one core is highly sensitive to the nature and position of its substituents. Modifications to the tricyclic ring system and the N-10 side chain can dramatically alter the compound's biological profile.

Influence of Ethyl Group at C-2 Position

The C-2 position of the phenothiazine (B1677639) nucleus is a critical site for substitution, significantly modulating the molecule's activity. pharmacy180.comslideshare.net Extensive research on various phenothiazine derivatives has established that introducing an electron-withdrawing group at this position generally enhances antipsychotic and related activities. slideshare.netif-pan.krakow.pl

Effects of Electron-Withdrawing and Halogen Substitutions

The introduction of electron-withdrawing groups (EWGs) and halogens at the C-2 position is a well-established strategy for increasing the potency of phenothiazine derivatives. pharmacy180.comslideshare.net These substituents are believed to impart asymmetry to the molecule and enhance its interaction with biological targets, such as dopamine (B1211576) receptors. pharmacy180.comnih.gov

The potency of C-2 substituents in enhancing neuroleptic activity often follows a general trend, with stronger EWGs leading to higher activity. pharmacy180.comif-pan.krakow.pl Halogens like chlorine (–Cl) and, particularly, trifluoromethyl (–CF3) have been shown to significantly increase antiproliferative and anti-multidrug resistance (MDR) activities by increasing the hydrophobicity of the nucleus. if-pan.krakow.plnih.gov However, for other activities, such as the inhibition of protein kinase C, a –CF3 group at the C-2 position was found to decrease potency compared to a –Cl atom. if-pan.krakow.plnih.gov This demonstrates that the effect of a substituent is highly dependent on the specific biological target.

| Substituent at C-2 | Electron Effect | General Impact on Neuroleptic/Antipsychotic Activity | Reference |

| –CF₃ | Strongly Electron-Withdrawing | High Potency | pharmacy180.comif-pan.krakow.pl |

| –Cl | Electron-Withdrawing | Potent, commonly used | pharmacy180.comif-pan.krakow.pl |

| –COCH₃ | Electron-Withdrawing | Moderate Potency | if-pan.krakow.pl |

| –H | Neutral | Low/No Activity | slideshare.net |

| –OH | Electron-Donating | Decreased Potency | nih.gov |

Role of Alkyl Chains and Amine Moieties

The side chain attached to the nitrogen atom at the N-10 position is another critical determinant of biological activity. Both the length of the alkyl chain and the nature of the terminal amine moiety are crucial.

Alkyl Chain Length: For neuroleptic activity, a three-carbon chain separating the phenothiazine ring nitrogen from the side-chain amine nitrogen is considered optimal. slideshare.netcutm.ac.in Shortening or lengthening this chain drastically reduces activity. slideshare.net A two-carbon chain, for instance, tends to amplify antihistaminic and anticholinergic effects. slideshare.net Conversely, for reversing multidrug resistance, a longer, four-carbon bridge has been associated with increased activity. nih.gov

Amine Moiety: The terminal amino group should ideally be tertiary for maximum potency in many applications, including antipsychotic and anti-MDR activities. slideshare.netnih.gov Replacing a dimethylamino group with larger groups or with secondary or primary amines often leads to a decrease in activity. slideshare.netnih.gov Incorporating the amine into a piperazine (B1678402) ring can significantly enhance potency, particularly for antipsychotic effects. if-pan.krakow.pl

| Side Chain Feature | Optimal for Neuroleptic Activity | Optimal for Anti-MDR Activity | Reference |

| Alkyl Chain Length | 3 Carbons | 4 Carbons | slideshare.netnih.gov |

| Amine Type | Tertiary | Tertiary | slideshare.netnih.gov |

| Amine Structure | Piperazine > Aliphatic Chain | Piperazinyl > Noncyclic Amino | if-pan.krakow.plnih.gov |

Correlation of Structural Modifications with Molecular Recognition

Molecular recognition, the specific interaction between molecules, is governed by noncovalent forces. In phenothiazin-3-one derivatives, structural modifications directly influence these interactions, dictating how the molecule binds to its biological target.

Weak noncovalent forces, including hydrogen bonds and π-π stacking, are vital for forming stable and well-defined supramolecular structures, which is the basis of molecular recognition and self-assembly. mdpi.com The non-planar, butterfly-like structure of the phenothiazine core can lead to specific stacking arrangements, such as a characteristic "V" shape, which has been identified as a highly stable conformation for phenothiazine dimers. mdpi.commdpi.com The efficiency of these π-π interactions can be modulated by substituents, influencing properties from biological activity to room temperature phosphorescence. rsc.org

A key aspect of the molecular recognition for antipsychotic phenothiazines involves the interaction between the N-10 side chain and the C-2 substituent. It is proposed that the protonated amino group of the side chain forms hydrogen bonds or favorable van der Waals interactions with the electronegative C-2 substituent. slideshare.netnih.gov This interaction helps lock the molecule into a specific conformation that mimics the neurotransmitter dopamine, allowing it to competitively antagonize dopamine receptors. slideshare.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com These models are invaluable for predicting the activity of new derivatives and guiding rational drug design. wisdomlib.org

For phenothiazine derivatives, QSAR models have been developed for various activities, including anticancer, anti-MDR, and antitubercular effects. derpharmachemica.comwisdomlib.orgresearchgate.net The process involves calculating a range of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobicity Descriptors: Like the partition coefficient (log P). ubbcluj.ro

Steric/Topological Descriptors: Including Molecular Weight (MW), Molar Refractivity (MR), and various topological indices. ubbcluj.ro

Once calculated, these descriptors are used as independent variables in statistical analyses, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive model of the biological activity. derpharmachemica.com The resulting QSAR models can highlight which properties are most important for a desired activity, providing a roadmap for synthesizing more potent compounds. wisdomlib.org

Stereochemical Considerations in Phenothiazinone SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of phenothiazin-3-one derivatives. Since biological targets like receptors and enzymes are chiral, they often interact differently with different stereoisomers of a drug.

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in biological activity, potency, and even toxicity. nih.govconsensus.app For example, in a study of the phenothiazine derivative JBC 1847, the purified (S)-enantiomer showed a maximum tolerable concentration in vivo that was five times higher than the racemic (50/50) mixture, while maintaining similar or slightly increased antimicrobial activity. nih.govresearcher.life

Geometric isomers can also display distinct activities. The thioxanthene (B1196266) derivative (trans)-flupenthixol was found to be significantly more potent at reversing multidrug resistance compared to its (cis)-stereoisomer. nih.gov This highlights that the precise spatial orientation of different parts of the molecule is crucial for effective interaction with the target. Furthermore, the conformation of the phenothiazine ring system itself (e.g., quasi-axial vs. quasi-equatorial conformers) can influence the molecule's physical and biological properties.

Mechanistic Investigations of 2 Ethyl 3h Phenothiazin 3 One and Analogs

Molecular Mechanism of Action Studies

The biological activities of phenothiazine (B1677639) derivatives are diverse, stemming from their ability to interact with a wide array of cellular components and disrupt various physiological processes. if-pan.krakow.pl

Interactions with Biomolecular Targets (e.g., Calmodulin, DNA, Enzymes)

Phenothiazine analogs have been shown to interact with several crucial biomolecular targets, which is central to their pharmacological effects.

Calmodulin (CaM): Phenothiazines are well-known inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates hundreds of other proteins and is deeply involved in cell cycle regulation. plos.orgnih.gov The interaction is typically amphiphilic, involving the compound's aromatic rings and a cationic fragment, which show a strong affinity for hydrophobic surfaces on the calmodulin protein. if-pan.krakow.pl This binding is often calcium-dependent. Studies on fluphenazine (B1673473) and its mustard derivative (Flu-M) confirmed their ability to inhibit CaM, with Flu-M showing higher potency in cells. plos.org

DNA: Certain phenothiazine derivatives can bind to genomic DNA, a mechanism that can lead to anticancer and antimicrobial effects. nih.gov The interaction can occur through different modes. For example, 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride (PTZ1) has been shown to interact with DNA via both groove binding and intercalation. nih.gov The nature of the substituents on the phenothiazine core plays a crucial role; derivatives with sulfanilic acid fragments were found to have no DNA binding, likely due to electrostatic repulsion. nih.gov Other related heterocyclic structures, like benzothiazines, have also been explored as DNA/RNA groove binders. mdpi.com

Enzymes: The phenothiazine scaffold is a common feature in various enzyme inhibitors. nih.gov Derivatives have been shown to inhibit a range of enzymes, including catalase, cytochrome oxidase, and dehydrogenases. cdnsciencepub.com The phenothiazine system is recognized as a favorable "cap group" for potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov Furthermore, a subset of N-substituted phenothiazines has been identified as inhibitors of NADPH oxidases (NOXs), which are key enzymes in the generation of reactive oxygen species. nih.gov

Inhibition Mechanisms (e.g., enzyme inhibition, DNA replication inhibition)

The interaction of phenothiazine analogs with biomolecules leads to the inhibition of critical cellular pathways.

Enzyme Inhibition: Phenothiazine derivatives can exert potent inhibitory effects on various enzymes. For instance, phenothiazine, phenothiazone, and leucophenothiazone strongly inhibit the succinoxidase activity of rat-liver mitochondria. cdnsciencepub.com Thioridazine has been identified as a potent inhibitor of NADPH oxidase (NOX) enzymes, with its activity modulated by the substitution pattern on the phenothiazine rings. nih.gov The inhibition is not due to competition with the NADPH substrate. nih.gov In the context of cancer therapy, phenothiazine-based benzhydroxamic acids have been developed as highly selective inhibitors of HDAC6, an enzyme that deacetylates non-histone proteins like α-tubulin. nih.gov

DNA Replication Inhibition: By binding to DNA through intercalation or groove binding, phenothiazine analogs can interfere with DNA replication and transcription processes. This mechanism is a cornerstone of their potential as anticancer agents. nih.gov The study of drug-DNA interactions is pivotal in pharmacology, as molecules that bind to genomic DNA can function as effective therapeutic agents. nih.gov

Photosensitization Mechanisms

Phenothiazines are a well-known class of photosensitizers, a property that has been explored for therapeutic applications like photodynamic therapy (PDT). nih.govmdpi.com Upon exposure to light, these molecules can be excited to singlet or triplet states. nih.gov The excited sensitizer (B1316253) can then initiate two main types of photoreactions:

Type I Mechanism: Involves direct, radical-mediated reactions where the excited drug interacts directly with a biological substrate, such as lipids, proteins, or DNA, leading to cellular damage. nih.govresearchgate.net

Type II Mechanism: Involves the transfer of energy from the excited drug to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). researchgate.net This singlet oxygen is a powerful oxidizing agent that can damage cellular components.

The photosensitizing activity of phenothiazines like methylene (B1212753) blue is utilized in PDT to kill cancer cells and in the inactivation of viruses and bacteria. nih.govresearchgate.net The mechanisms underlying phenothiazine-induced photosensitivity can be complex, potentially involving the formation of free radicals and photobiological effects of metabolites like sulfoxides. researchgate.net

Cell Cycle Modulation (e.g., G1 phase arrest)

Phenothiazine analogs can influence the cell cycle, a key process in cell growth and proliferation. Studies on Chinese hamster lung fibroblast V79 cells demonstrated that the phenothiazine derivatives chlorpromazine (B137089) (cpz) and trifluoperazine (B1681574) (tfp) can induce an abnormal cell cycle. nih.gov Flow cytometric analysis revealed that this apoptotic response is associated with a loss of the G1 population of cells. nih.gov This suggests a potential mechanism of action involving the disruption of cell cycle progression, which contributes to their cytotoxic and potential anticancer effects. This aligns with the known role of the phenothiazine target, calmodulin, in regulating the cell cycle. nih.gov

Redox Chemistry and Electron Transfer Pathways

The tricyclic phenothiazine core is redox-active, meaning it can readily undergo oxidation and reduction reactions. nih.gov This property is fundamental to its antioxidant activity and its function in various chemical and biological systems. nih.govrsc.org

Oxidation/Reduction Potentials and their Role in Reactivity

The ease with which phenothiazine derivatives donate or accept electrons is quantified by their oxidation/reduction potentials. These potentials are highly dependent on the nature and position of substituents on the phenothiazine ring. researchgate.net

The basic redox process for a 10H-phenothiazine involves a two-step, one-electron oxidation. The first step forms a stable cation radical, and the second forms a dication. Introducing electron-donating groups (e.g., alkoxy) or electron-withdrawing groups allows for the fine-tuning of the redox potential. chemrxiv.orguky.edu For example, modifying the phenothiazine core by adding substituents at the 3 and 7 positions can significantly increase the stable oxidation potential compared to monosubstituted analogs. chemrxiv.org

The substituent-dependent redox properties are critical for the application of these compounds. researchgate.net For instance, in the development of materials for redox flow batteries, phenothiazine derivatives are tailored to achieve specific redox potentials. chemrxiv.org Similarly, their antioxidant activity is linked to the formation of a stable radical cation that is stabilized over the large conjugated system of the molecule. nih.gov Studies on extended phenothiazines created through ring-fusion have shown that while light absorption shifts, the compounds maintain a strong excited-state reduction potential. rsc.org

Table 1: Oxidation Potentials of Selected Phenothiazine Analogs This interactive table summarizes the oxidation potentials for various phenothiazine derivatives as reported in the literature, illustrating the effect of different substituents.

| Compound Name | Substituents | Oxidation Potential (V vs. Fc/Fc+) |

|---|---|---|

| N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) | Monosubstituted | ~0.3 |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 3,7-bis(alkoxy) | 0.65 |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | N/A | 1.12 |

Radical Species Formation and Reactivity

The phenothiazine ring system, the core of 2-Ethyl-3H-phenothiazin-3-one, is an electron-rich heterocyclic structure. This characteristic makes phenothiazine and its derivatives good electron donors that are readily oxidized. nih.gov The reversible oxidative properties of phenothiazines can lead to the formation of deeply colored radical cations, making them subjects of interest in studies of photoinduced electron transfer. mdpi.com Depending on the surrounding chemical environment, such as the solvent, phenothiazines can display dual antioxidant and pro-oxidant behaviors. nih.gov In aqueous solutions, they tend to act as antioxidants, while in fatty or nonpolar environments, they may behave as pro-oxidants through the formation of a phenothiazinyl radical. nih.gov

The reactivity of these radical species has been investigated, particularly their interaction with other radicals. For instance, studies using pulse radiolysis have been conducted to estimate the reaction rate constants of thiyl radicals with various phenothiazine derivatives. researchgate.netosti.gov These investigations show that phenothiazines react rapidly with thiyl radicals, with rate constants generally in the range of 10⁸–10⁹ M⁻¹ s⁻¹. researchgate.netosti.gov The specific rate of these reactions is influenced by the structure and molecular weight of the particular phenothiazine derivative. researchgate.netosti.gov For example, chlorine-containing phenothiazines like chlorpromazine and prochlorperazine (B1679090) have been observed to have higher reaction rate constants with thiyl radicals compared to non-chlorinated analogs like promethazine. researchgate.netosti.gov

| Interacting Species | Phenothiazine Derivative | Reaction Rate Constant (k) | Technique |

| Thiyl Radicals | Promethazine (PMZ) | High (10⁸–10⁹ M⁻¹ s⁻¹) | Pulse Radiolysis |

| Thiyl Radicals | Chlorpromazine (CPZ) | High (10⁸–10⁹ M⁻¹ s⁻¹) | Pulse Radiolysis |

| Thiyl Radicals | Prochlorperazine (PPZ) | High (10⁸–10⁹ M⁻¹ s⁻¹) | Pulse Radiolysis |

Reaction Mechanism Elucidation in Synthesis and Transformations

The synthesis of the 3H-phenothiazin-3-one core structure can be achieved through the reaction of an ortho-aminothiophenol with a quinone derivative. A common method involves the reaction of 1 mole of o-mercaptoaniline (also known as 2-aminothiophenol) with 2 moles of a p-benzoquinone in a polar solvent. google.com This reaction can proceed efficiently at temperatures ranging from -10°C to ambient room temperature without the need for a catalyst or coupling agent. google.com The choice of solvent is crucial, with lower alkanols, acetic acid, and their aqueous mixtures being preferred as they can dissolve the reactants while allowing the product to precipitate, simplifying its isolation. google.com

Improvements on this fundamental reaction have led to one-pot synthesis procedures for substituted 3H-phenothiazin-3-ones. These methods combine multiple reaction steps in a single vessel, enhancing efficiency. For example, 2-thio-substituted-3H-phenothiazin-3-ones can be prepared starting from 1,4-benzoquinone (B44022) and an alkylthiol in the presence of an oxidizing agent like sodium periodate (B1199274). beilstein-archives.org This is followed by the addition of 2-aminothiophenol (B119425) to the reaction mixture, leading to the final heterocyclic product. beilstein-archives.org

Stepwise Reaction Intermediates and Pathways

The synthesis of 3H-phenothiazin-3-one derivatives often proceeds through a series of well-defined intermediates and pathways. In the one-pot synthesis of 2-(alkylthio)-3H-phenothiazin-3-ones, the reaction is a four-step sequence treated as a single process. beilstein-archives.org

Reaction Pathway for 2-(alkylthio)-3H-phenothiazin-3-one Synthesis

Thiol Addition: The process begins with the reaction of 1,4-benzoquinone with an alkylthiol. This nucleophilic addition forms a hydroquinone (B1673460) intermediate.

Oxidation: The hydroquinone is then oxidized in situ by an oxidizing agent, such as sodium periodate (NaIO₄), to form a 2-alkylthio-1,4-benzoquinone intermediate. beilstein-archives.org

Second Nucleophilic Addition: The 2-alkylthio-1,4-benzoquinone intermediate (or its resonance structure) possesses an activated benzoquinoid ring, making the C-5 position electrophilic. beilstein-archives.org This allows for a nucleophilic attack at this position by the amino group of 2-aminothiophenol.

Cyclization and Oxidation: Following the addition of 2-aminothiophenol, an intramolecular cyclization occurs, followed by a final oxidation step (again, often with NaIO₄) to yield the stable 2-thio-substituted-3H-phenothiazin-3-one heterocyclic system. beilstein-archives.org

The key intermediate in this pathway is the in situ generated 2-alkylthio-1,4-benzoquinone. beilstein-archives.org Its formation and subsequent reaction are central to the construction of the final phenothiazinone ring.

| Step | Reactants | Key Intermediate/Product | Reagents/Conditions |

| 1 & 2 | 1,4-Benzoquinone, Alkylthiol | 2-Alkylthio-1,4-benzoquinone | Sodium Periodate (NaIO₄) |

| 3 & 4 | 2-Alkylthio-1,4-benzoquinone, 2-Aminothiophenol | 2-(Alkylthio)-3H-phenothiazin-3-one | Sodium Periodate (NaIO₄), Water |

Stereoselectivity and Regioselectivity Studies

Investigations into the transformations of phenothiazine derivatives have explored aspects of selectivity. For instance, studies on (E)-3-(2-alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones, which are complex derivatives of the core structure, have demonstrated substituent-dependent regioselectivity in their condensation reactions with methylhydrazine. researchgate.net

In these reactions, the enone system reacts with methylhydrazine to form pyrazoles and pyrazolines. The regioselectivity of the cyclization is influenced by the nature of the substituents on the phenothiazine and aryl portions of the molecule. researchgate.net The primary step is the formation of a β-hydrazino adduct. The subsequent cyclization pathway and the stability of the intermediates can be affected by electronic factors of the substituents, leading to the preferential formation of one regioisomer over another. researchgate.net Such regioselective outcomes are often rationalized through computational studies, like Density Functional Theory (DFT), which can help interpret the different propensities of the reaction intermediates to proceed through competitive pathways. researchgate.net

Future Research Directions and Applications in Chemical Biology

Development of Novel Phenothiazinone Scaffolds

The development of new chemical entities based on the phenothiazinone framework is a promising avenue for discovering compounds with novel biological activities. The core structure is highly amenable to chemical modification, allowing for the creation of diverse molecular libraries.

Molecular Hybridization: A key strategy involves the molecular hybridization of the phenothiazinone scaffold with other known pharmacophores. nih.gov For instance, linking the phenothiazine (B1677639) core to moieties like 1,2,3-triazole, dihydropyridine, or sulfonamides has been shown to produce hybrid compounds with potent antitumor activities. nih.gov Future work could explore hybrids of 2-Ethyl-3H-phenothiazin-3-one with other bioactive fragments to develop agents with dual or synergistic modes of action.

Scaffold Diversification: Synthetic strategies can be employed to create variations of the core tricycle itself. This includes the synthesis of azaphenothiazines or other heterocyclic analogues to modulate the electronic properties and three-dimensional shape of the molecule. nih.gov Such modifications can lead to compounds with enhanced selectivity for specific biological targets. For example, novel phenothiazine-based mdpi.commdpi.comgoogle.comtriazolo[4,3-a]pyridine scaffolds have been designed and synthesized, showing activity against human breast cancer cells. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure, such as altering the N-10 side chain or introducing further substitutions on the aromatic rings, are crucial. In-depth SAR studies, like those performed on other phenothiazine derivatives for cytotoxicity in liver cancer cells, can elucidate the specific structural features required for desired biological effects and guide the design of more potent compounds. acs.orgnih.gov

| Scaffold Type | Modification Approach | Potential Biological Application | Reference |

| Phenothiazine-Triazole Hybrids | Molecular Hybridization | Tubulin Polymerization Inhibition, Anticancer | nih.gov |

| Azaphenothiazines | Heterocyclic Core Modification | Selective HDAC6 Inhibition | nih.gov |

| Phenothiazine-Sulfonamide Hybrids | Molecular Hybridization | Aromatase Inhibition, Anticancer | nih.gov |

| Triazolopyridine-Phenothiazines | Scaffold Elaboration | Anticancer (Breast Cancer) | researchgate.net |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is essential for accelerating the discovery and development process of new phenothiazinone derivatives. These methods provide deep insights into molecular properties, guiding rational drug design.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of phenothiazine derivatives. mdpi.com These methods can predict molecular geometries, redox potentials, and spectroscopic characteristics, which are vital for interpreting experimental data. mdpi.comresearchgate.net Furthermore, in silico techniques like molecular docking and virtual screening can be used to identify potential biological targets and predict the binding affinity of novel compounds like this compound, prioritizing them for synthesis and biological evaluation. acs.orgfrontiersin.orgresearchgate.net

Advanced Structural Analysis: Experimental validation of computational models is crucial. Techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous characterization of newly synthesized compounds. mdpi.comacs.org These methods provide precise information about the three-dimensional structure and connectivity of the molecules.

Mechanistic Investigation Tools: Techniques like cyclic voltammetry and spectroelectrochemistry are vital for studying the redox behavior of phenothiazines. mdpi.com These methods can reveal complex oxidation pathways, providing a deeper understanding of the molecule's electronic properties and potential metabolic fate.

| Methodology | Application in Phenothiazinone Research | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Computational Modeling | Electronic structure, redox potentials, spectroscopic properties | mdpi.comresearchgate.net |

| Molecular Docking | In Silico Screening | Prediction of protein-ligand interactions and binding affinities | acs.orgfrontiersin.org |

| X-ray Crystallography | Experimental Structural Analysis | Precise 3D molecular structure | mdpi.com |

| NMR Spectroscopy | Experimental Structural Analysis | Molecular connectivity and conformation in solution | acs.org |

| Cyclic Voltammetry | Electrochemical Analysis | Redox behavior and oxidation-reduction potentials | mdpi.com |

Exploration of New Mechanistic Paradigms in Phenothiazinone Chemistry

Moving beyond established mechanisms of action for phenothiazines is critical for uncovering new therapeutic applications. Future research should focus on elucidating novel biological pathways and chemical reactivities.

Redox Chemistry: The redox activity of the phenothiazine core is central to many of its biological effects. Recent studies on chlorpromazine (B137089) have challenged the traditional two-electron oxidation paradigm, revealing a more complex three-electron pathway involving the side chain. mdpi.com Investigating the electrochemical behavior of this compound could uncover unique redox properties conferred by the ethyl and ketone functionalities, potentially leading to applications in areas like redox-active probes or materials science.

Target Identification and Validation: While phenothiazines are known to interact with a multitude of targets, identifying the specific proteins or pathways affected by novel derivatives is a key challenge. Computational approaches, such as inverse docking, can help identify potential binding partners. frontiersin.org Subsequent experimental validation is necessary to confirm these interactions and understand the downstream biological consequences.

Chemical Reactivity: The reactivity of the phenothiazinone core can be exploited for the synthesis of new molecular architectures. For example, condensation and cyclization reactions can be used to build more complex heterocyclic systems onto the phenothiazine framework, as demonstrated in the synthesis of phenothiazine-based azines. researchgate.net Exploring the unique reactivity of this compound could open doors to novel synthetic transformations.

Strategic Design for Enhanced Specificity and Potency

The ultimate goal in developing new phenothiazinone-based molecules is to achieve high potency against a specific biological target while minimizing off-target effects. This requires a strategic and rational design approach.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be a powerful strategy. frontiersin.org By understanding the interactions between a ligand and its binding site, modifications can be designed to improve affinity and selectivity. For instance, developing derivatives of this compound that are optimized for the binding pocket of a specific enzyme, such as a kinase or histone deacetylase (HDAC), could lead to highly selective inhibitors. nih.gov

Targeted Covalent Inhibitors: The chemical reactivity of the phenothiazinone scaffold could potentially be harnessed to design targeted covalent inhibitors. By incorporating a reactive group (a "warhead") that can form a covalent bond with a specific amino acid residue in the target protein, it is possible to achieve irreversible inhibition and prolonged duration of action.

Physicochemical Property Optimization: The potency and efficacy of a drug are not solely dependent on its interaction with the target but also on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Future design efforts should focus on optimizing the physicochemical properties of this compound derivatives, such as solubility and membrane permeability, to ensure they can reach their intended target in a biological system.

| Design Strategy | Objective | Example Application | Reference |

| Structure-Activity Relationship (SAR) | Maximize potency by identifying key structural features | Modifying side chains to improve cytotoxicity against cancer cells | acs.orgnih.gov |

| Molecular Hybridization | Introduce new functionalities or dual-action mechanisms | Combining phenothiazine with a triazole moiety for enhanced antitumor effect | nih.gov |

| Scaffold Hopping | Improve properties while maintaining core interactions | Replacing the phenothiazine core with an azaphenothiazine for HDAC6 selectivity | nih.gov |

| Structure-Based Drug Design (SBDD) | Enhance binding affinity and selectivity for a known target | Docking studies to guide modifications for improved interaction with acetylcholinesterase | acs.orgfrontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.